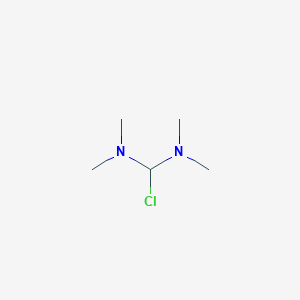
Methanediamine, 1-chloro-N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C5H14ClN2 It is a derivative of methanediamine, where one hydrogen atom is replaced by a chlorine atom, and all nitrogen atoms are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of methanediamine with methyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with methyl groups. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Substitution: Products include various substituted methanediamines depending on the nucleophile used.
Oxidation: Amine oxides are the primary products.
Reduction: Secondary or tertiary amines are formed.
Scientific Research Applications
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methanediamine, N,N-dimethyl-: Contains fewer methyl groups, resulting in different chemical properties and reactivity.
Methanediamine, 1-bromo-N,N,N’,N’-tetramethyl-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in chemical research.
Properties
CAS No. |
119522-07-5 |
|---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-chloro-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C5H13ClN2/c1-7(2)5(6)8(3)4/h5H,1-4H3 |
InChI Key |
GPCJICLZGTYMGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















